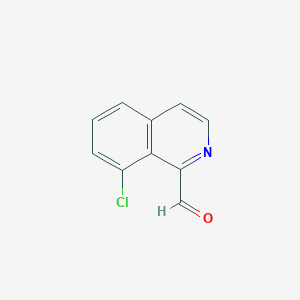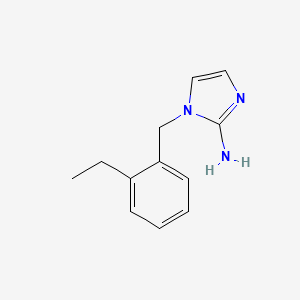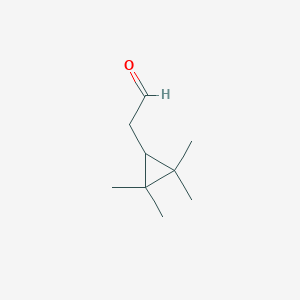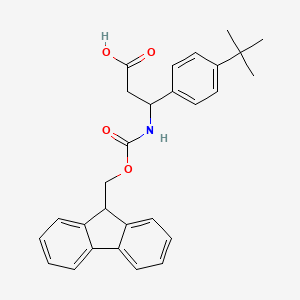
3-Amino-5-(3-bromo-4-iodophenyl)pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromo-4-iodophenyl)-1H-pyrazol-5-amine is an organic compound with the molecular formula C9H6BrIN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. The presence of bromine and iodine atoms on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-iodophenyl)-1H-pyrazol-5-amine typically involves the following steps:
Halogenation: The introduction of bromine and iodine atoms onto the phenyl ring can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe), while iodination can be performed using iodine (I2) and an oxidizing agent like nitric acid (HNO3).
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine (N2H4) with a 1,3-diketone. The resulting pyrazole derivative can then be further functionalized to introduce the amine group at the 5-position.
Industrial Production Methods
Industrial production of 3-(3-bromo-4-iodophenyl)-1H-pyrazol-5-amine may involve large-scale halogenation and pyrazole ring formation processes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
3-(3-Bromo-4-iodophenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
3-(3-Bromo-4-iodophenyl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(3-bromo-4-iodophenyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and function. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
3-(3-Bromo-4-chlorophenyl)-1H-pyrazol-5-amine: Similar structure but with a chlorine atom instead of iodine.
3-(3-Bromo-4-fluorophenyl)-1H-pyrazol-5-amine: Similar structure but with a fluorine atom instead of iodine.
3-(3-Bromo-4-methylphenyl)-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of iodine.
Uniqueness
The presence of both bromine and iodine atoms on the phenyl ring of 3-(3-bromo-4-iodophenyl)-1H-pyrazol-5-amine makes it unique compared to its analogs. This dual halogenation can influence the compound’s reactivity, binding properties, and overall chemical behavior, making it a valuable compound for various applications.
属性
分子式 |
C9H7BrIN3 |
|---|---|
分子量 |
363.98 g/mol |
IUPAC 名称 |
5-(3-bromo-4-iodophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7BrIN3/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
InChI 键 |
DJLXUVGPNZOYTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=NN2)N)Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



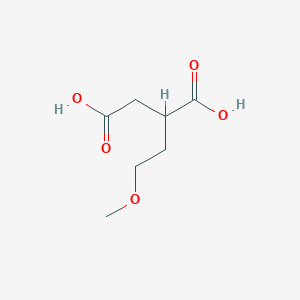
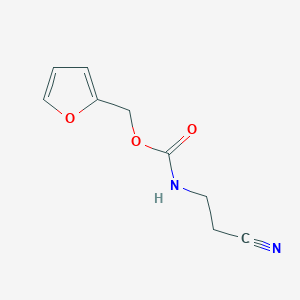
![5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B15325432.png)
![Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate](/img/structure/B15325436.png)
![Spiro[2.5]octane-6-thiol](/img/structure/B15325464.png)
